molecular formula C9H6FN3O B8541524 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one

6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B8541524
M. Wt: 191.16 g/mol
InChI Key: KSDUGXFEJOPISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a fluorophenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of p-fluoroaniline with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The triazine ring structure contributes to the compound’s stability and reactivity, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler fluorinated aromatic compound.

    Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.

Uniqueness

6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both the fluorophenyl group and the triazine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

6-(4-fluorophenyl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-5-11-9(14)13-12-8/h1-5H,(H,11,13,14)

InChI Key

KSDUGXFEJOPISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2-diethoxy-1-(4-fluorophenyl)ethanone (5.2 g, 23 mmol), semicarbazide hydrochloride (2.6 g, 24 mmol) in ethanol (50 mL) was stirred overnight at ambient temperature and then heated to 80° C. for 5 hours. The reaction mixture was concentrated and the resulting residue was dissolved in acetic acid (50 mL) which was heated to 130° C. for 6 h. After cooling, the mixture was concentrated under reduced pressure. The residue was triturated with ethyl ether, filtered, and washed with diethyl ether and then hexanes. The crystalline material was collected and dried under high vacuum to give the desired product. (4.2 g, 96%) LCMS: (M+H)=192.1.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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